N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-(3,4-Difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 6 and an acetamide moiety substituted with a 3,4-difluorophenyl group.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c20-15-7-6-13(8-16(15)21)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDSJCNAXDSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide.
Biological Activity
N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant pharmacological data.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C20H23F2N3OS
- Molecular Weight : 373.48 g/mol
This compound features a thiazole ring fused with an imidazole moiety, which is known for its diverse biological activities.
This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This receptor plays a crucial role in angiogenesis and tumor growth. The inhibition of VEGFR2 by this compound disrupts the VEGF signaling pathway, leading to decreased tumor vascularization and potential cancer cell death .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits potent anticancer activity across multiple cancer types.
Antimicrobial Activity
The thiazole moiety is associated with various antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Micrococcus luteus and Streptococcus spp., with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
Study on Cytotoxicity
A research study evaluated a series of imidazo[2,1-b]thiazole derivatives for their cytotoxic effects on human cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics that enhance its therapeutic potential against tumors. The compound's ability to penetrate cellular membranes effectively allows it to reach intracellular targets efficiently .
Scientific Research Applications
N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a research compound with potential biological activities that has generated interest in medicinal chemistry.
Biological Activities
This compound shows a range of biological activities, including anticancer and antimicrobial effects. Thiazole derivatives, which are structurally similar, have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities.
Anticancer Activity
The compound exhibits anticancer potential, with studies highlighting cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Colon Cancer (HCT116) | 3.29 | Induction of apoptosis without cell cycle arrest |
| Human Lung Cancer (H460) | 10.0 | Inhibition of cell proliferation |
| Human Breast Cancer (MCF-7) | 15.6 | Induction of apoptosis |
These results suggest that the compound has potent anticancer activity across multiple cancer types. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), disrupting the VEGF signaling pathway, which leads to decreased tumor vascularization and potential cancer cell death.
Antimicrobial Activity
Compounds with a similar thiazole moiety have demonstrated effectiveness against Gram-positive bacteria such as Micrococcus luteus and Streptococcus spp., with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL.
Study on Cytotoxicity
Research studies have evaluated imidazo[2,1-b]thiazole derivatives for their cytotoxic effects on human cancer cell lines. Compounds with similar structures exhibited IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells.
Pharmacokinetics
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, which have been extensively studied for their pharmacological properties. Below is a detailed comparison with key analogs:
Key Findings :
Substituent Impact on Activity: Chlorophenyl Modification (e.g., 5l): The introduction of a 4-chlorophenyl group at position 6 of the imidazo[2,1-b]thiazole scaffold significantly enhances cytotoxicity (IC50 = 1.4 μM for 5l vs. 5.2 μM for sorafenib in MDA-MB-231 cells) . This may position the target compound as a promising candidate for further evaluation .
Role of the Acetamide Side Chain: Piperazinyl-pyridinyl substituents (e.g., 5k, 5l) enhance solubility and kinase inhibition (VEGFR2) compared to simpler pyridinyl or morpholinopyridinyl groups (e.g., 5a) .
Synthetic Accessibility: The target compound can be synthesized via a similar route to its analogs, involving condensation of 2-aminothiazole derivatives with substituted 2-bromoacetophenones, followed by acetylation .
Contradictions and Limitations :
- While 5l shows superior potency, its complex piperazinyl-methoxybenzyl side chain may introduce pharmacokinetic challenges (e.g., metabolic lability) compared to the simpler difluorophenyl group in the target compound .
Q & A
Q. What synthetic routes are commonly employed for N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide derivatives, and how can reaction conditions be optimized to improve yields?
Methodological Answer:
- Core Synthesis: The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions. For example, arylidenehydrazides can be prepared by condensing substituted benzaldehydes with [6-phenylimidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide under reflux in ethanol .
- Optimization Strategies:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
- Catalysts: Employ iodine and triethylamine for efficient sulfur elimination during thiadiazole formation .
- Temperature Control: Reflux conditions (80–100°C) improve yields for condensation steps .
- Yield Improvement: Microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of imidazo[2,1-b]thiazole-based acetamides, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy:
- Mass Spectrometry:
Q. What standardized assays are used for primary cytotoxicity evaluation of imidazo[2,1-b]thiazole derivatives, and how should researchers interpret IC50 discrepancies between cell lines?
Methodological Answer:
- Assay Protocols:
- NCI-60 Screening: Initial one-dose testing at 10 µM in three cell lines (e.g., leukemia, prostate, breast) identifies hits with >50% growth inhibition .
- Dose-Response Curves: Follow-up five-concentration testing (0.01–100 µM) generates log10GI50 values (e.g., compound 3c: log10GI50 < -8.00 for PC-3 prostate cancer) .
- Data Interpretation:
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for imidazo[2,1-b]thiazole acetamides targeting cancer cell lines, considering conflicting cytotoxicity data across studies?
Methodological Answer:
- Systematic Modifications:
- Computational Modeling:
- Validation:
Q. What methodological approaches are recommended for resolving contradictions in crystallographic data between different derivatives of imidazo[2,1-b]thiazole acetamides?
Methodological Answer:
- Software Tools:
- Experimental Adjustments:
- Case Study:
Q. What strategies can be implemented to determine the mechanism of action of imidazo[2,1-b]thiazole derivatives when initial screening shows non-selective cytotoxicity across multiple cell lines?
Methodological Answer:
- Pathway Profiling:
- Target Deconvolution:
- Functional Studies:
Q. How should researchers address batch-to-batch variability in the synthesis of imidazo[2,1-b]thiazole acetamides, particularly in scaling up from milligram to gram quantities?
Methodological Answer:
- Process Analytical Technology (PAT):
- Purification Protocols:
- Quality Control:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
